
N-(2,6-Dimethylphenyl)leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)leucinamide is a chemical compound known for its unique structure and properties It is an amide derivative of leucine, where the amino group of leucine is substituted with a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)leucinamide typically involves the reaction of 2,6-dimethylaniline with leucine or its derivatives. One common method is the acylation of 2,6-dimethylaniline with leucine chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,6-Dimethylphenyl)leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)leucinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of sodium channels, similar to other local anesthetics .
Comparación Con Compuestos Similares
Lidocaine: A well-known local anesthetic with a similar structure but different substituents.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: N-(2,6-Dimethylphenyl)leucinamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties.
Propiedades
Número CAS |
636600-48-1 |
|---|---|
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17) |
Clave InChI |
XDCWIUPVSMKWEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[tert-Butyl(dimethyl)silyl]butan-1-ol](/img/structure/B12598743.png)
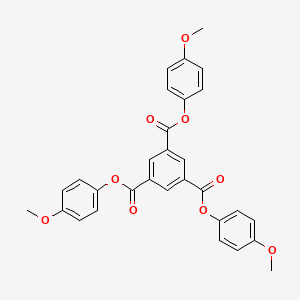
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
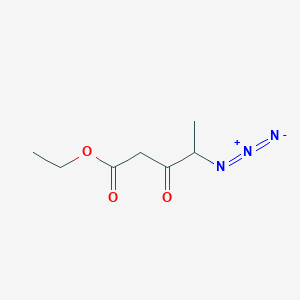
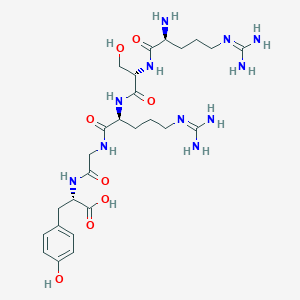
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

propanedinitrile](/img/structure/B12598815.png)
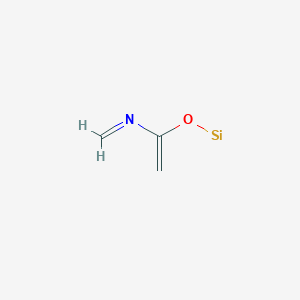
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
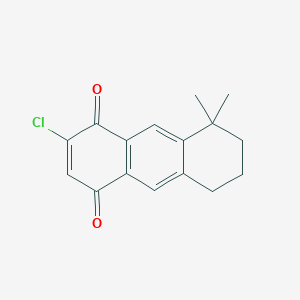
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
